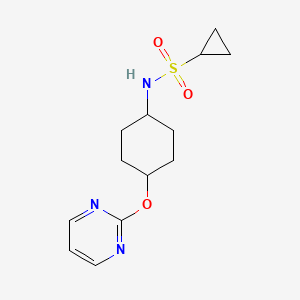

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c17-20(18,12-6-7-12)16-10-2-4-11(5-3-10)19-13-14-8-1-9-15-13/h1,8-12,16H,2-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTPZXFRDOWRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, including hydrogenation and functional group transformations.

Introduction of the Pyrimidin-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexyl ring with pyrimidin-2-ol.

Cyclopropanesulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclopropanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclopropanesulfonamide and related sulfonamide derivatives from the literature:

Key Observations

Core Structure Variations: The target compound’s cyclohexyl core distinguishes it from cyclopentyl (e.g., ) or pyridine/benzene-based analogs (e.g., ). The pyrimidin-2-yloxy group in the target compound contrasts with pyrrolopyridine () or pyrazolo-pyrimidine () substituents, which may alter electronic properties and hydrogen-bonding capacity.

Sulfonamide Modifications :

- The cyclopropanesulfonamide in the target compound and introduces steric constraints compared to N-cyclopropylbenzenesulfonamide () or pyridinesulfonamide (). Cyclopropane’s ring strain may enhance metabolic stability but reduce solubility.

Physicochemical Properties: Melting points vary significantly: The pyridine-based compound melts at 178–182°C, while the chromenone-containing derivative has a higher melting point (211–214°C), likely due to increased aromaticity and intermolecular stacking.

Synthetic Routes: The target compound likely involves etherification (pyrimidinyloxy attachment to cyclohexanol) followed by sulfonamide coupling, similar to ’s use of nucleophilic substitution. In contrast, employs isocyanate coupling, and uses Suzuki-Miyaura cross-coupling, reflecting diverse strategies for sulfonamide functionalization.

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclopropanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide core linked to a pyrimidine derivative through a cyclohexyl moiety. Its molecular formula is , indicating a complex structure that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Activity : It has been associated with reduced inflammation markers in various in vitro studies.

- Anticancer Potential : Preliminary studies suggest efficacy against several cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be crucial in cancer and inflammatory diseases.

- Receptor Binding : It is hypothesized to bind to certain receptors, modulating signal transduction pathways that influence cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Anticancer | Inhibition of proliferation in MCF-7 and A549 cells |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-((1R,4R)-4-(pyrimidin-2-yloxy)... | MCF-7 | 0.09 | |

| N-((1R,4R)-4-(pyrimidin-2-yloxy)... | A549 | 0.03 | |

| Reference Drug (SAHA) | MCF-7 | 0.15 |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of the compound against multiple strains, including E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) effective at concentrations as low as 200 µg/mL, demonstrating its potential as an antimicrobial agent. -

Cytotoxicity Assessment :

In vitro studies on various cancer cell lines (MCF-7, A549) revealed that the compound significantly inhibited cell proliferation with IC50 values lower than those of established anticancer agents like SAHA. This suggests a promising avenue for further investigation in cancer therapeutics. -

Anti-inflammatory Effects :

The compound's ability to reduce pro-inflammatory cytokines was assessed in cell cultures exposed to inflammatory stimuli. Results showed a marked decrease in TNF-alpha and IL-6 levels, indicating its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclopropanesulfonamide, and how do reaction conditions influence yield?

- Methodology: Synthesis typically involves coupling a pyrimidinyl ether-substituted cyclohexylamine with a cyclopropanesulfonyl chloride derivative. Key steps include:

- Stereochemical control: Use of (1r,4r)-cyclohexyl diastereomers to ensure correct spatial orientation .

- Optimization: Microwave-assisted reactions (e.g., 80–100°C, 2–4 hours) enhance coupling efficiency compared to traditional heating .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product with >95% purity .

Q. How can structural characterization of this compound be validated experimentally?

- Analytical Techniques:

- NMR: H and C NMR confirm cyclohexyl ring conformation and sulfonamide linkage. Pyrimidinyl protons appear as distinct doublets (δ 8.3–8.6 ppm) .

- X-ray crystallography: Resolves stereochemistry (e.g., trans-cyclohexyl configuration) and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

- HPLC-MS: Validates molecular weight (e.g., [M+H]+ ion at m/z 363.4) and purity (>98%) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing diastereomer formation?

- Strategies:

- Chiral auxiliaries: Temporarily fix the cyclohexylamine configuration during sulfonylation .

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

- Catalysis: Pd-mediated cross-coupling for pyrimidinyl ether formation improves regioselectivity .

- Data Contradictions: Lower yields in non-polar solvents (e.g., toluene) suggest solvation effects on transition states .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Root Cause Analysis:

- Substituent effects: Fluorine at pyrimidinyl C5 (as in ) increases lipophilicity and membrane penetration, enhancing antimicrobial activity but reducing solubility for anticancer assays .

- Assay conditions: Variations in cell lines (e.g., Gram-negative vs. Gram-positive bacteria) or incubation times explain divergent MIC values .

Q. How can structure-activity relationships (SAR) guide optimization for kinase inhibition?

- Key Modifications:

- Cyclopropane ring: Smaller rings (vs. cyclohexane) reduce steric hindrance, improving fit in ATP-binding pockets .

- Sulfonamide group: Electron-withdrawing substituents enhance hydrogen bonding with kinase catalytic lysine residues .

- Case Study: Analogues with pyridinyl substitutions () show 10-fold higher IC values against EGFR compared to pyrimidinyl derivatives .

Future Directions

- Computational Modeling: MD simulations to predict binding modes in kinase targets (e.g., JAK2) .

- Prodrug Design: Mask sulfonamide acidity via esterification to improve oral bioavailability .

- Toxicity Profiling: Zebrafish models to assess hepatotoxicity linked to cyclopropane ring metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.